ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Description
The compound ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE features a complex heterocyclic architecture. Its core structure includes:
- A 1,3,4-thiadiazole ring at the center.
- An acetamido linkage at position 5 of the thiadiazole, bearing a sulfanyl group connected to a 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole moiety (a fused triazine-indole system).
- An ethyl ester group at position 2 of the thiadiazole.
Properties
IUPAC Name |
ethyl 2-[5-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3S2/c1-3-26-12-8-6-5-7-11(12)16-17(26)21-18(24-23-16)30-10-13(27)20-19-25-22-14(31-19)9-15(28)29-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,20,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVACCXHYZBCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(S4)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound 9b (Ethyl 5-[(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate)
- Molecular Formula : C23H21N7O2S
- Key Features: 1,3,4-thiadiazole core with a triazole substituent. Ethyl ester and phenyl groups. Synthesized via reaction of methyl hydrazino-carbodithioate derivatives with ethyl 2-chloro-2-(2-phenylhydrazono)acetate in ethanolic triethylamine .
- The presence of a phenylhydrazono group may alter solubility and metabolic stability.
ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE
- Molecular Formula : C17H16N4O3S4
- Key Features :
- 1,2,4-thiadiazole ring with methylthio and phenyl substituents.
- Acetamido linkage and ethyl ester group.
- Contrast with Target Compound: The 1,2,4-thiadiazole core (vs. 1,3,4-thiadiazole) affects ring strain and electronic properties.
Other Ethyl Ester Derivatives ()
Compounds like ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE share:
- Ethyl ester groups for improved lipophilicity.
- Heterocyclic cores (e.g., triazine, thiazole).
- Limitations: No detailed pharmacological or synthetic data are provided in the evidence .
Key Observations :
- Heterocycle Complexity: The target compound’s triazinoindole system may enhance binding to aromatic-rich biological targets (e.g., kinases) compared to simpler triazoles or thiadiazoles.
- Synthetic Accessibility : Compound 9b’s synthesis is well-documented , whereas the target compound’s pathway remains unclear.
- Solubility and Bioavailability : Ethyl ester groups in all compounds improve membrane permeability but may necessitate metabolic activation (e.g., ester hydrolysis).
Biological Activity
Ethyl 2-{5-[2-({5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a triazinoindole core and a thiadiazole ring, which may contribute to its interactions with various biological targets.
Preliminary studies have indicated that this compound may exert its biological effects by:
- Inhibiting Enzyme Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Interfering with Cellular Processes : Its structural components suggest potential interactions with cellular signaling pathways.
Pharmacological Profile
Research has shown that compounds with similar structures often exhibit a range of pharmacological activities. Notably:
- Antimicrobial Activity : Compounds within the triazinoindole class have demonstrated significant antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
| Compound Type | Activity Type | Example Organisms | MIC (μg/mL) |
|---|---|---|---|
| Triazinoindole Derivatives | Antibacterial | E. coli, S. aureus | 0.125 - 8 |
| Thiadiazole Derivatives | Antifungal | Candida albicans | Moderate |
Case Studies
A study highlighted the efficacy of related compounds in inhibiting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. For instance, derivatives similar to Ethyl 2-{...} exhibited high antibacterial activity with MIC values ranging from 0.125 to 8 μg/mL against resistant strains .
Safety Profile
The compound's safety profile is crucial for its development as a therapeutic agent. Risk assessments indicate potential hazards associated with its use:
| Hazard Statements | Precautionary Measures |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
Future Directions
Further investigations are necessary to elucidate the precise mechanisms of action and therapeutic potential of Ethyl 2-{...}. These studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.
Q & A
Q. Table 1: Key Parameters for Synthesis Optimization
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol | High solubility |
| Temperature (°C) | 60–100 | Reflux (~78°C) | Maximizes rate |
| Reaction Time (hr) | 2–6 | 4 hours | Completeness |
| Catalyst | None, TEA, DMAP | None | Cost-effective |
- Response Surface Methodology (RSM): Model interactions between variables.
- AI-Driven Optimization: Use tools like COMSOL Multiphysics to simulate reaction kinetics and predict ideal conditions .
How can researchers address inconsistencies in reported biological activity data across studies?
Answer:
Methodological steps include:
- Assay Validation: Use standardized protocols (e.g., MIC assays for antimicrobial studies) and include positive controls.
- Purity Verification: Confirm compound purity via HPLC and elemental analysis.
- Replication Under Controlled Conditions: Repeat assays in triplicate with blinded samples.
- In Silico Cross-Validation: Compare molecular docking results (e.g., binding affinity predictions) with experimental IC50 values to identify outliers .
Example Workflow:
Isolate the compound to >98% purity.
Conduct dose-response assays with a reference drug (e.g., doxorubicin for cytotoxicity).
Use molecular dynamics simulations to validate binding stability .
What advanced computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
Leverage:
- ADMET Prediction Tools (e.g., SwissADME): Estimate bioavailability, logP, and blood-brain barrier permeability.
- Quantum Mechanical Calculations: Analyze electron density maps to predict reactive sites (e.g., sulfanyl group reactivity).
- Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to assess metabolic stability .
Q. Table 2: Predicted ADMET Properties
| Property | Predicted Value | Relevance |
|---|---|---|
| logP | ~2.5 | Moderate lipophilicity |
| H-bond Acceptors | 9 | High solubility |
| CYP3A4 Inhibition | Likely | Potential drug-drug interactions |
How can researchers design a robust study to investigate the compound’s mechanism of action?
Answer:
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify affected pathways.
- Kinetic Studies: Measure enzyme inhibition (e.g., IC50, Ki) using fluorogenic substrates.
- Crystallography: Co-crystallize the compound with target proteins (if available) to resolve binding modes .
Example Experimental Plan:
In Vitro Screening: Test against a panel of cancer cell lines (NCI-60).
Target Deconvolution: Use thermal shift assays to identify stabilized proteins.
Pathway Analysis: Apply Gene Ontology (GO) enrichment to omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
